Cas no 340185-09-3 (N-Isopropyl-2-oxooxazolidine-3-sulfonamide)

N-Isopropyl-2-oxooxazolidine-3-sulfonamide is a specialized sulfonamide derivative featuring an oxazolidinone core, which imparts unique reactivity and functional versatility. This compound is valued for its role as a key intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The isopropyl substituent enhances steric control, while the sulfonamide moiety offers potential for further derivatization. Its structural framework is advantageous in medicinal chemistry for constructing heterocyclic scaffolds with tailored properties. The compound’s stability and compatibility with diverse reaction conditions make it a practical choice for research applications requiring precise molecular modifications.
N-Isopropyl-2-oxooxazolidine-3-sulfonamide structure
340185-09-3 structure
商品名:N-Isopropyl-2-oxooxazolidine-3-sulfonamide
CAS番号:340185-09-3
MF:C6H12N2O4S
メガワット:208.23548
MDL:MFCD11501923
CID:1462518
PubChem ID:45926155

N-Isopropyl-2-oxooxazolidine-3-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3-Oxazolidinesulfonamide, N-(1-methylethyl)-2-oxo-
    • 2-oxo-N-propan-2-yl-1,3-oxazolidine-3-sulfonamide
    • N-isopropyl-2-oxooxazolidine-3-sulfonamide
    • SCHEMBL6983526
    • AKOS027252837
    • CS-0171964
    • A912369
    • DTXSID10672858
    • AR3692
    • DB-343899
    • AS-45665
    • 340185-09-3
    • MFCD11501923
    • 2-Oxo-N-(propan-2-yl)-1,3-oxazolidine-3-sulfonamide
    • N-Isopropyl-2-oxooxazolidine-3-sulfonamide
    • MDL: MFCD11501923
    • インチ: InChI=1S/C6H12N2O4S/c1-5(2)7-13(10,11)8-3-4-12-6(8)9/h5,7H,3-4H2,1-2H3
    • InChIKey: LWTSNAAKXGLFDJ-UHFFFAOYSA-N
    • ほほえんだ: CC(C)NS(=O)(=O)N1CCOC1=O

計算された属性

  • せいみつぶんしりょう: 208.05186
  • どういたいしつりょう: 208.05177804g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 292
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 84.1Ų

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • PSA: 75.71

N-Isopropyl-2-oxooxazolidine-3-sulfonamide セキュリティ情報

N-Isopropyl-2-oxooxazolidine-3-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AstaTech
AR3692-0.25/G
N-ISOPROPYL-2-OXOOXAZOLIDINE-3-SULFONAMIDE
340185-09-3 95%
0.25g
$226 2023-09-15
abcr
AB308263-1 g
N-Isopropyl-2-oxooxazolidine-3-sulfonamide, 95%; .
340185-09-3 95%
1 g
€1,198.00 2023-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1242604-1g
N-Isopropyl-2-oxooxazolidine-3-sulfonamide
340185-09-3 95%
1g
¥7286.00 2024-05-18
TRC
I779550-50mg
N-Isopropyl-2-oxooxazolidine-3-sulfonamide
340185-09-3
50mg
$ 230.00 2022-06-04
abcr
AB308263-250mg
N-Isopropyl-2-oxooxazolidine-3-sulfonamide, 95%; .
340185-09-3 95%
250mg
€715.70 2025-02-19
abcr
AB308263-1g
N-Isopropyl-2-oxooxazolidine-3-sulfonamide, 95%; .
340185-09-3 95%
1g
€1198.00 2024-06-08
A2B Chem LLC
AI48321-1g
N-Isopropyl-2-oxooxazolidine-3-sulfonamide
340185-09-3 95%
1g
$911.00 2024-04-20
Ambeed
A178488-1g
N-Isopropyl-2-oxooxazolidine-3-sulfonamide
340185-09-3 95%
1g
$708.0 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1242604-250mg
N-Isopropyl-2-oxooxazolidine-3-sulfonamide
340185-09-3 95%
250mg
¥2115.00 2024-05-18
Chemenu
CM518445-1g
N-Isopropyl-2-oxooxazolidine-3-sulfonamide
340185-09-3 95%
1g
$*** 2023-05-30

N-Isopropyl-2-oxooxazolidine-3-sulfonamide 関連文献

N-Isopropyl-2-oxooxazolidine-3-sulfonamideに関する追加情報

N-Isopropyl-2-Oxooxazolidine-3-Sulfonamide: A Comprehensive Overview

The compound N-Isopropyl-2-Oxooxazolidine-3-Sulfonamide (CAS No. 340185-09-3) is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of an oxazolidine ring, a sulfonamide group, and an isopropyl substituent, which collectively contribute to its distinctive chemical behavior and reactivity.

Recent studies have highlighted the importance of oxazolidine derivatives in drug discovery and material science. The oxazolidine ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is known for its stability and versatility. In the case of N-Isopropyl-2-Oxooxazolidine-3-Sulfonamide, the presence of the sulfonamide group introduces additional functionality, enhancing its potential for use in pharmaceuticals and agrochemicals. Sulfonamides are well-documented for their ability to modulate enzyme activity, making them valuable in the development of inhibitors and receptor agonists.

The isopropyl group attached to the nitrogen atom in this compound serves to increase the molecule's lipophilicity, which is a critical factor in drug design. Lipophilic substituents like isopropyl groups can improve a compound's bioavailability by enhancing its ability to cross cellular membranes. This property makes N-Isopropyl-2-Oxooxazolidine-3-Sulfonamide a promising candidate for use in therapies targeting intracellular pathogens or diseases where membrane permeability is a challenge.

One of the most recent advancements involving this compound is its application in peptide synthesis. Researchers have demonstrated that N-Isopropyl-2-Oxooxazolidine-3-Sulfonamide can act as an effective protecting group for amino acids during peptide coupling reactions. This application leverages the compound's ability to form stable amide bonds while maintaining the integrity of sensitive functional groups during synthesis. The use of such protecting groups is crucial in modern peptide chemistry, where precise control over reaction conditions is essential for achieving high yields and purity.

In addition to its role in peptide synthesis, this compound has shown potential in catalysis. Studies have revealed that N-Isopropyl-2-Oxooxazolidine-3-Sulfonamide can act as a chiral ligand in asymmetric catalysis, facilitating the enantioselective synthesis of complex organic molecules. This application underscores the importance of oxazolidine derivatives as versatile building blocks in asymmetric synthesis, a field that continues to grow due to its relevance in producing chiral pharmaceuticals and fine chemicals.

The synthesis of N-Isopropyl-2-Oxooxazolidine-3-Sulfonamide typically involves multi-step processes that combine nucleophilic substitutions with cyclization reactions. Recent optimizations have focused on improving the efficiency and scalability of these reactions, making it more accessible for industrial applications. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.

From an environmental perspective, there is growing interest in understanding the biodegradability and ecological impact of compounds like N-isopropyl oxazolidinone sulfonamide (CAS No. 340185). Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, which aligns with current sustainability goals in chemical manufacturing. However, further research is needed to assess its long-term environmental fate and potential risks to aquatic ecosystems.

In conclusion, N-isopropyl oxazolidinone sulfonamide (CAS No. 340185) represents a versatile and multifaceted molecule with applications spanning drug discovery, peptide synthesis, catalysis, and material science. Its unique combination of structural features positions it as a valuable tool for chemists seeking innovative solutions across various disciplines. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in advancing modern chemistry.

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